molecular formula C16H13NO3S B8785756 1-Tosyl-1H-indole-4-carbaldehyde CAS No. 79681-04-2

1-Tosyl-1H-indole-4-carbaldehyde

Cat. No.: B8785756
CAS No.: 79681-04-2
M. Wt: 299.3 g/mol
InChI Key: YMEZZGXKZZPIJQ-UHFFFAOYSA-N
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Description

1-Tosyl-1H-indole-4-carbaldehyde is a useful research compound. Its molecular formula is C16H13NO3S and its molecular weight is 299.3 g/mol. The purity is usually 95%.
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Properties

CAS No.

79681-04-2

Molecular Formula

C16H13NO3S

Molecular Weight

299.3 g/mol

IUPAC Name

1-(4-methylphenyl)sulfonylindole-4-carbaldehyde

InChI

InChI=1S/C16H13NO3S/c1-12-5-7-14(8-6-12)21(19,20)17-10-9-15-13(11-18)3-2-4-16(15)17/h2-11H,1H3

InChI Key

YMEZZGXKZZPIJQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)N2C=CC3=C(C=CC=C32)C=O

Origin of Product

United States

Synthesis routes and methods I

Procedure details

To a solution of 1H-indole-4-carbaldehyde (2.9 g, 20 mmol) in THF (50 mL) cooled in an ice bath was added NaH (0.96 g, 60% in oil, 24 mmol) with vigorous stirring. After stirring for 30 min, 4-toluenesulfonyl chloride (5.73 g, 30 mmol) was added. The mixture was stirred at RT overnight and the solvent was removed in vacuo. The residue was diluted with DCM (500 mL) and water (50 mL). The organic layer was separated, dried (MgSO4), filtered and concentrated. The crude product was purified by SiO2 chromatography eluting with a petroleum ether/EtOAc gradient (5 to 10% EtOAc) to afford 900 mg (15%) of 1-tosyl-1H-indole-4-carbaldehyde (42) as white solid: MS (ESI) m/z=300.1 [M+1]+.
Quantity
2.9 g
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Name
Quantity
0.96 g
Type
reactant
Reaction Step Two
Quantity
5.73 g
Type
reactant
Reaction Step Three

Synthesis routes and methods II

Procedure details

The experimental for Intermediate 5 Batch 1 was followed using OsO4 (27 mg, 0.11 mmol), 1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole (0.321 g, 1.08 mmol; Intermediate 4), 2,6-lutidine (0.251 mL, 0.23 mmol), dioxane (12 mL), sodium periodate (0.924 g, 4.32 mmol) and water (4 mL). The mixture was stirred for 20 min. and partitioned between 2M aqueous HCl (25 mL) and DCM (25 mL). The organic layer was dried, filtered, combined with Intermediate 5 Batch 1, and concentrated to give a total yield of 390 mg, 99% of a black solid. MS (ESI+) for C16H13NO3S m/z 300 (M+H)+.
[Compound]
Name
Intermediate 5
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole
Quantity
0.321 g
Type
reactant
Reaction Step Two
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
0.251 mL
Type
reactant
Reaction Step Four
Quantity
12 mL
Type
reactant
Reaction Step Five
Quantity
0.924 g
Type
reactant
Reaction Step Six
Name
Quantity
27 mg
Type
catalyst
Reaction Step Seven
Name
Quantity
4 mL
Type
solvent
Reaction Step Eight
Yield
99%

Synthesis routes and methods III

Procedure details

OsO4 (6 mg, 0.023 mmol) was added to a stirred mixture of 1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole (68 mg, 0.23 mmol; Intermediate 4) and 2,6-lutidine (54 μL, 0.46 mmol) in dioxane (6 mL). The mixture turned from colorless to black in 1 minute. Sodium periodate (0.197 g, 0.92 mmol) in water (1.5 mL, warmed to dissolve) was added. A grey precipitation was immediately formed. The mixture was stirred for 20 min. and partitioned between 2M aqueous HCl (25 mL) and DCM (25 mL). The organic layer was dried, filtered and combined with Intermediate 5 batch 2.
Quantity
0.197 g
Type
reactant
Reaction Step One
Name
Quantity
1.5 mL
Type
solvent
Reaction Step One
Name
1-[(4-methylphenyl)sulfonyl]-4-vinyl-1H-indole
Quantity
68 mg
Type
reactant
Reaction Step Two
Name
Intermediate 4
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
54 μL
Type
reactant
Reaction Step Two
Quantity
6 mL
Type
solvent
Reaction Step Two
Name
Quantity
6 mg
Type
catalyst
Reaction Step Two

Synthesis routes and methods IV

Procedure details

150 ml of 50% sodium hydroxide, 4.75 g of tetrabutylammonium hydrogenosulfate and 30.24 g of p-toluene sulfonyl chloride were added to a suspension of 20 g of indole 4-carboxaldehyde in 600 ml of benzene and the mixture was stirred for 90 minutes at ambient temperature. After decanting and extracting with benzene, the extracts were washed with water, dried and evaporated to dryness under reduced pressure. The 42.1 g of residue were dissolved in 210 ml of benzene at reflux, and the solution was allowed to cool to ambient temperature over 16 hours, then separated to obtained 23.96 g of the desired product melting at 144° to 146° C. The product was used as is for the following step.
Quantity
150 mL
Type
reactant
Reaction Step One
Quantity
4.75 g
Type
reactant
Reaction Step One
Quantity
30.24 g
Type
reactant
Reaction Step One
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
600 mL
Type
solvent
Reaction Step One

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